molecular formula C24H18ClNO5S B407441 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-4-chlorobenzamide CAS No. 406475-46-5

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-4-chlorobenzamide

Cat. No.: B407441
CAS No.: 406475-46-5
M. Wt: 467.9g/mol
InChI Key: JYYHHWPBMGSDEF-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-4-chlorobenzamide (CAS 406475-46-5) is a complex synthetic benzofuran derivative of significant interest in medicinal chemistry and drug discovery research. This multifunctional compound features a benzofuran core linked to both a 4-chlorobenzamide and a benzenesulfonyl group, a structural motif found in molecules designed to modulate key biological pathways . Its molecular formula is C₂₄H₁₈ClNO₅S, with a molecular weight of 467.92 g/mol . The specific arrangement of its functional groups, including the acetyl moiety on the benzofuran ring and the chlorine atom on the benzamide ring, is engineered to enhance stability, binding affinity, and interaction with specific enzymatic targets . Compounds within this class, particularly diaryl acylsulfonamides, have been investigated in scientific literature for their potential as potent inhibitors of kinase activity, which is a crucial mechanism in the study of proliferative diseases . As such, this reagent serves as a valuable chemical tool for researchers developing and studying novel therapeutic agents, especially in areas such as oncology. It is offered with a guaranteed purity of 95%+ and is intended for laboratory research purposes only . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO5S/c1-15(27)23-16(2)31-22-13-12-19(14-21(22)23)26(24(28)17-8-10-18(25)11-9-17)32(29,30)20-6-4-3-5-7-20/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYHHWPBMGSDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-4-chlorobenzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C26H20ClN2O4SC_{26}H_{20}ClN_{2}O_{4}S. The compound features a benzofuran moiety, which is known for its aromatic properties and potential pharmacological effects. The presence of the sulfonamide group often correlates with antibacterial and anti-inflammatory activities, making this compound a candidate for further biological evaluation .

Biological Activities

Research indicates that compounds related to benzofuran derivatives exhibit a range of biological activities, including:

  • Antioxidant Activity : Benzofuran derivatives have shown significant antioxidant properties, which can mitigate oxidative stress in biological systems .
  • Anticholinesterase Activity : Some benzofuran derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. For instance, compounds similar to this compound have demonstrated selective AChE inhibitory activity .
  • Anti-inflammatory Effects : Studies on benzofurans from various sources have indicated significant anti-inflammatory properties. For example, compounds derived from Psoralea corylifolia exhibited potent anti-inflammatory effects through pathways such as TLR4/NF-κB activation .

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or neurotransmitter regulation.
  • Receptor Modulation : Interaction with cellular receptors could modulate their activity, influencing various signaling pathways critical for cellular responses.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with other benzofuran derivatives is presented in the table below:

Compound NameStructural FeaturesBiological Activity
N-(3-acetylphenyl)-N-cinnamoylbenzenesulfonamideAcetophenone moietyAntibacterial, anti-inflammatory
N-(4-chlorobenzene)-N-cinnamoylbenzenesulfonamideChlorinated aromatic ringEnhanced antimicrobial activity
N-(3-hydroxybenzofuran)-N-cinnamoylbenzenesulfonamideHydroxy group on benzofuranIncreased antioxidant properties

This table illustrates the diversity in biological activities among related compounds, highlighting the potential for unique pharmacological profiles in this compound due to its specific structural components.

Scientific Research Applications

Antimicrobial Activity

The sulfonamide component of the compound suggests significant potential for antimicrobial applications. Similar compounds have demonstrated effectiveness against various bacterial strains. In vitro studies indicate that derivatives containing a benzofuran structure exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) often reported in the low µg/mL range .

Antitumor Activity

Preliminary investigations into the antitumor effects of related compounds suggest that this class of molecules may inhibit cancer cell proliferation. For instance, studies have shown that compounds with similar structural features demonstrate cytotoxic effects against several cancer cell lines, including non-small cell lung cancer and melanoma. Structure-activity relationship (SAR) studies indicate that modifications to the benzofuran core can enhance antitumor efficacy .

Anti-inflammatory Properties

The presence of the sulfonamide group may also confer anti-inflammatory properties to N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-4-chlorobenzamide. Compounds with similar functional groups have been investigated for their ability to inhibit inflammatory pathways, making this compound a candidate for further exploration in inflammatory disease models .

Antimicrobial Testing

A study evaluated several sulfonamide derivatives for their antibacterial properties, reporting effective inhibition against both Gram-positive and Gram-negative bacteria. The tested compounds exhibited MIC values ranging from 0.5 to 8 µg/mL, suggesting that this compound could possess comparable antimicrobial potency.

Antitumor Efficacy

In vitro assays conducted by the National Cancer Institute (NCI) revealed that certain benzofuran derivatives demonstrated significant growth inhibition against various cancer cell lines. The findings suggest that this compound may also exhibit similar antitumor properties, warranting further investigation into its mechanism of action and therapeutic potential .

Research Findings Summary Table

Application AreaFindingsReferences
Antimicrobial ActivityBroad-spectrum activity against bacteria; MIC values 0.5 - 8 µg/mL
Antitumor ActivitySignificant cytotoxicity against cancer cell lines; enhanced efficacy through structural modifications
Anti-inflammatory EffectsPotential inhibition of inflammatory pathways based on sulfonamide structure

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzamide/Sulfonamide Groups

(a) N-(3-Benzyl-5-hydroxyphenyl)-4-chlorobenzamide (7i)
  • Structure: Contains a 4-chlorobenzamide group but replaces the benzofuran core with a benzyl-substituted phenol.
  • Properties: Synthesized with a 62% yield, melting point (m.p.) 191.6–192.8°C.
(b) N-(2-Arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-3-cyclohexylpropanamides (Compounds 8–11)
  • Structure : Feature a benzenesulfonyl group with thioether-linked aryl substituents and a cyclohexylpropanamide side chain.
  • Properties : High yields (70–85%), antimicrobial activity reported. For example, compound 8 (m.p. unspecified) showed efficacy against bacterial strains .
(c) PNU-282987
  • Structure : Contains a 4-chlorobenzamide group but linked to an azabicyclo-octane system.
  • Properties: Known as a positive allosteric modulator of α7 nicotinic receptors, highlighting the role of 4-chlorobenzamide in neurological applications .
(d) N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chloro-3-nitrophenyl)sulfonylacetamide
  • Structure : Similar benzofuran core but includes a 4-chloro-3-nitrobenzenesulfonyl group instead of benzenesulfonyl.
  • Properties: No explicit data, but nitro groups typically enhance electrophilicity and reactivity .

Functional Group Impact on Properties

  • Benzofuran Core: The acetyl and methyl groups on the benzofuran in the target compound may enhance lipophilicity compared to simpler aromatic systems (e.g., phenol in 7i or thioether in 8–11). This could influence membrane permeability in biological systems.
  • Sulfonamide vs. Benzamide : The dual sulfonamide-benzamide architecture in the target compound contrasts with single-functionality analogues (e.g., 7i or PNU-282987). This may enable dual binding interactions in enzymatic targets.
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 10 ) or nitro groups (as in ) often improve metabolic stability but may reduce solubility .

Preparation Methods

Benzofuran Core Synthesis

The 2-methyl-1-benzofuran moiety is synthesized via acid-catalyzed cyclization of substituted phenols with α,β-unsaturated ketones. For example, 4-methylphenol reacts with 3-buten-2-one in the presence of polyphosphoric acid (PPA) at 80–100°C to yield 2-methylbenzofuran. Titanium tetrachloride (TiCl₄) has also been employed as a Lewis acid catalyst for similar cyclizations, achieving yields >75% under milder conditions (40–60°C).

Acetylation at the 3-Position

The acetyl group is introduced via Friedel-Crafts acylation. Using acetyl chloride and AlCl₃ in dichloromethane at 0–5°C, 2-methylbenzofuran undergoes electrophilic substitution predominantly at the 3-position due to steric hindrance at the 2-position. Alternatives include microwave-assisted acetylation with acetic anhydride and FeCl₃, reducing reaction time from 6 hours to 30 minutes.

Amination at the 5-Position

Nitration followed by reduction provides the 5-amino intermediate. Nitration with HNO₃/H₂SO₄ at 0°C selectively targets the 5-position, yielding 5-nitro-3-acetyl-2-methylbenzofuran. Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to amine with >90% efficiency.

Sulfonylation and Amidation Steps

N-Benzenesulfonation

The 5-amino intermediate reacts with benzenesulfonyl chloride in a two-phase system (water/dichloromethane) using NaOH as a base. Optimal conditions (25°C, 2 hours) prevent over-sulfonation, achieving 85–88% yield. Alternative solvents like THF with triethylamine (TEA) as a base show comparable efficiency but require longer reaction times (4–6 hours).

N-4-Chlorobenzoylation

The secondary amine undergoes amidation with 4-chlorobenzoyl chloride. Activation via Schotten-Baumann conditions (aqueous NaOH, dichloromethane) ensures rapid acylation (1 hour, 25°C). Alternatively, coupling reagents such as HOBt/DCC in DMF facilitate the reaction under anhydrous conditions, albeit with higher cost.

Optimization of Critical Reaction Parameters

Temperature and Catalysis

Reaction Step Optimal Temperature Catalyst Yield
Benzofuran cyclization60°CTiCl₄78%
Friedel-Crafts acetylation5°CAlCl₃82%
Sulfonylation25°CNaOH88%
Amidation25°CHOBt/DCC91%

Key Findings :

  • Lower temperatures during acetylation minimize side reactions (e.g., diacetylation).

  • TiCl₄ outperforms PPA in cyclization due to reduced decomposition of acid-sensitive intermediates.

Solvent Systems

  • Cyclization : Dichloroethane enhances TiCl₄ activity by stabilizing the acylium ion intermediate.

  • Sulfonylation : Biphasic systems (water/CH₂Cl₂) improve mass transfer and reduce hydrolysis of sulfonyl chloride.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7). The target compound elutes at Rf = 0.45, with >98% purity confirmed by HPLC (C18 column, acetonitrile/water 70:30).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, ArH), 7.89–7.43 (m, 9H, ArH), 2.65 (s, 3H, CH₃), 2.31 (s, 3H, COCH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Microreactor systems enable continuous benzofuran cyclization, reducing batch time from 8 hours to 1.5 hours. Residence time optimization (20 minutes) at 60°C maintains yield parity (76%) while enhancing throughput.

Green Chemistry Alternatives

  • Solvent Recycling : Dichloromethane is recovered via distillation (85% efficiency).

  • Catalyst Recovery : TiCl₄ is precipitated as TiO₂ after hydrolysis and reused in subsequent batches.

Challenges and Mitigation Strategies

Regioselectivity in Acetylation

Competitive acetylation at the 4-position is suppressed by steric bulk from the 2-methyl group. Computational modeling (DFT) confirms a 12.3 kJ/mol energy preference for 3-acetylation.

Sulfonamide Hydrolysis

Basic conditions during sulfonylation may hydrolyze the acetyl group. Buffering with NaHCO₃ (pH 8–9) protects the acetyl moiety while permitting sulfonylation .

Q & A

Q. What are the key steps in synthesizing N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-4-chlorobenzamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Benzofuran core formation : Acetylation and alkylation to introduce the 3-acetyl-2-methyl substituents.
  • Sulfonylation : Reaction of the benzofuran intermediate with benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile).
  • Amidation : Coupling of the sulfonylated intermediate with 4-chlorobenzoyl chloride using coupling agents like trichloroisocyanuric acid (TCICA) .
    Characterization : Intermediates are validated via 1H^1H-/13C^{13}C-NMR (amide proton shifts at δ 8.0–10.0 ppm), IR (C=O stretch ~1680 cm1^{-1}), and mass spectrometry (molecular ion peaks ±2 Da of theoretical mass) .

Q. What spectroscopic methods are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H-NMR identifies aromatic protons (δ 6.5–8.5 ppm) and sulfonamide/amide NH protons (broad signals at δ 8.5–10.0 ppm). 13C^{13}C-NMR confirms carbonyl carbons (C=O at ~165–175 ppm) .
  • UV-Vis/Flourescence : Aromatic π→π* transitions (~250–300 nm) and fluorophore behavior (if applicable) are analyzed for electronic properties .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+^+ with <5 ppm error).

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX, and what challenges arise during structure solution?

  • Methodological Answer :
  • Data Collection : High-resolution X-ray diffraction data (≤1.0 Å) are collected at low temperature (e.g., 91 K) to minimize disorder .
  • Refinement in SHELXL : Initial models are built using SHELXS (direct methods). Challenges include:
  • Disordered groups : Benzenesulfonyl or acetyl moieties may require PART instructions for split positions.
  • Twinned crystals : HKLF 5 format in SHELXL handles twinning by applying BASF parameters .
  • Validation : R-factor convergence (<0.05), Fourier difference maps, and Hirshfeld surface analysis ensure accuracy .

Q. How do substituent variations on the benzofuran ring affect the compound’s bioactivity, and what experimental approaches validate these effects?

  • Methodological Answer :
  • SAR Studies : Replace the 3-acetyl group with carboxy or ester moieties to modulate lipophilicity. For example:
  • Antimicrobial assays : Broth microdilution (MIC values against S. aureus or E. coli) .
  • Cytotoxicity : MTT assays (IC₅₀ values in cancer cell lines) .
  • Data Interpretation : LogP calculations (e.g., ClogP) correlate hydrophobicity with membrane permeability. Bioactivity trends are analyzed via ANOVA (p<0.05) .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound, particularly in controlling regioselectivity?

  • Methodological Answer :
  • Regioselective Acetylation : Use Lewis acids (e.g., AlCl₃) to direct acetylation to the 3-position of benzofuran .
  • Coupling Optimization : For sulfonylation, employ DMAP as a catalyst to enhance reactivity of benzenesulfonyl chloride .
  • Purification : Flash chromatography (silica gel, 20% EtOAc/hexane) isolates intermediates with >95% purity. Reaction yields improve from ~40% to >70% via these steps .

Q. How can analytical challenges in characterizing the sulfonamide group be addressed using X-ray crystallography?

  • Methodological Answer :
  • Crystal Growth : Slow evaporation from DMF/MeOH (1:1) yields diffraction-quality crystals.
  • Sulfonamide Geometry : X-ray data reveal S–N bond lengths (~1.63 Å) and dihedral angles between the sulfonyl group and benzofuran plane (~75–85°), confirming sp³ hybridization .
  • Hydrogen Bonding : N–H···O interactions stabilize the crystal lattice, validated using Mercury software .

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